2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of ketone compounds in the presence of suitable catalysts such as aluminum-platinum or aluminum-palladium catalysts . Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the pyranone ring through cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under mild conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyranones with various functional groups.
Scientific Research Applications
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s iodine and phenyl groups play a crucial role in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the iodine and phenyl groups.
5,6-Dihydro-2H-pyran-2-one: Another pyranone derivative with different substituents, exhibiting distinct chemical and biological properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: A hydroxylated pyranone with unique reactivity and applications.
Uniqueness
The presence of iodine and phenyl groups in 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- imparts unique chemical properties, such as increased electrophilicity and potential for diverse substitution reactions. These features distinguish it from other pyranone derivatives and make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
647033-22-5 |
---|---|
Molecular Formula |
C11H9IO2 |
Molecular Weight |
300.09 g/mol |
IUPAC Name |
5-iodo-6-phenyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H9IO2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
SDWXOKCKVGIHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=C1I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.